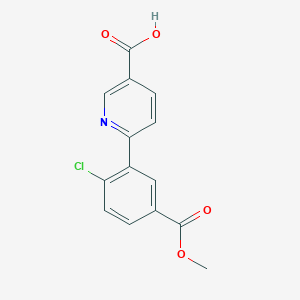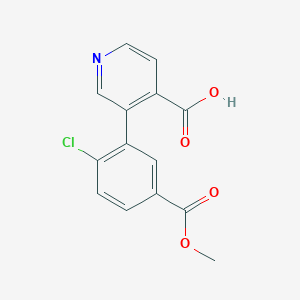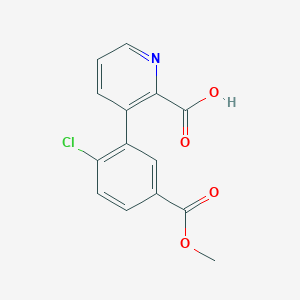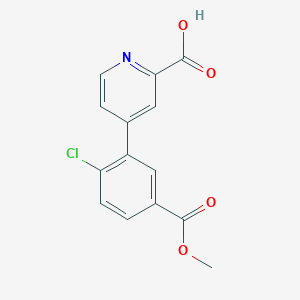
6-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95%
描述
6-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, commonly referred to as 6-CMPNA, is an organic compound that has been increasingly studied for its potential applications in scientific research. 6-CMPNA has a wide range of applications in the field of biochemistry, physiology, and pharmacology, and has been found to have several beneficial effects on biological systems.
科学研究应用
6-CMPNA has numerous scientific research applications, including its use as a model compound for studying the structure and activity of nicotinic acid receptors, as well as its ability to modulate the activity of various enzymes involved in energy metabolism. 6-CMPNA has also been used to study the effects of nicotinic acid on cell signaling pathways, as well as its potential use as an anti-inflammatory agent. Additionally, 6-CMPNA has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用机制
The mechanism of action of 6-CMPNA is largely dependent on its ability to bind to the nicotinic acid receptor, which is located in the cell membrane of various tissues. Upon binding, 6-CMPNA activates the receptor, resulting in a cascade of intracellular events that ultimately lead to the modulation of various enzymes involved in energy metabolism. Additionally, 6-CMPNA has been shown to modulate the activity of various ion channels, resulting in changes in the cell’s electrical activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMPNA are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, 6-CMPNA has been shown to increase the activity of various enzymes involved in energy metabolism, resulting in increased energy production. At higher concentrations, 6-CMPNA has been shown to modulate the activity of ion channels, resulting in changes in the cell’s electrical activity. Additionally, 6-CMPNA has been shown to have anti-inflammatory effects, as well as the potential to reduce the risk of neurodegenerative diseases.
实验室实验的优点和局限性
The main advantage of using 6-CMPNA for lab experiments is its ability to modulate the activity of various enzymes involved in energy metabolism, as well as its potential to reduce the risk of neurodegenerative diseases. Additionally, 6-CMPNA has been shown to be relatively stable, making it an ideal compound for long-term experiments. However, there are some limitations to using 6-CMPNA for lab experiments, including the fact that it is not a naturally occurring compound, and its effects may vary depending on the concentration and duration of exposure.
未来方向
The potential future directions for 6-CMPNA research include further investigation into its effects on cell signaling pathways, as well as its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into the potential use of 6-CMPNA in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted into the potential use of 6-CMPNA as a model compound for studying the structure and activity of nicotinic acid receptors. Finally, further research could be conducted into the potential use of 6-CMPNA in the development of novel drugs and therapies.
合成方法
6-CMPNA can be synthesized via a variety of methods, with the most common being a reaction of 2-chloro-5-methoxycarbonylbenzene and nicotinic acid. This reaction involves the use of anhydrous aluminum chloride as a catalyst and is typically performed in a dry, inert atmosphere. Other synthetic methods for 6-CMPNA include the use of 2-chloro-5-methoxycarbonylbenzaldehyde and nicotinic acid, as well as the reaction of 2-chloro-5-methoxycarbonylbenzene and nicotinic acid chloride.
属性
IUPAC Name |
6-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-2-4-11(15)10(6-8)12-5-3-9(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKVZYHJYUENOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688322 | |
| Record name | 6-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-27-5 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393980.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393981.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393986.png)
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393989.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394004.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394007.png)
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394008.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)
